molecular formula C8H6Cl2FNO2 B13659454 Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate

Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate

Cat. No.: B13659454
M. Wt: 238.04 g/mol
InChI Key: CQNZEMNHUKNTQU-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a nicotinic acid ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method includes the reaction of 2,6-dichloro-5-fluoro-4-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an ester linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dichloro-5-fluorobenzoate
  • Ethyl 2,6-dichloro-5-fluoro-4-methylnicotinate
  • Methyl nicotinate

Uniqueness

Methyl 2,6-dichloro-5-fluoro-4-methylnicotinate is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the nicotinate structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H6Cl2FNO2

Molecular Weight

238.04 g/mol

IUPAC Name

methyl 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H6Cl2FNO2/c1-3-4(8(13)14-2)6(9)12-7(10)5(3)11/h1-2H3

InChI Key

CQNZEMNHUKNTQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1F)Cl)Cl)C(=O)OC

Origin of Product

United States

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